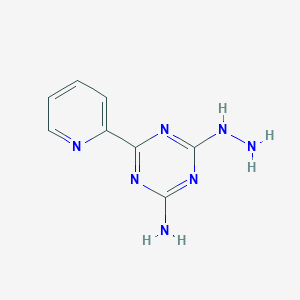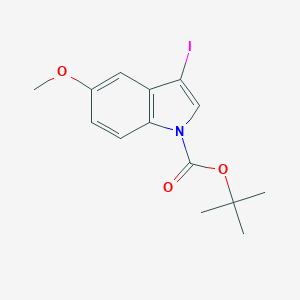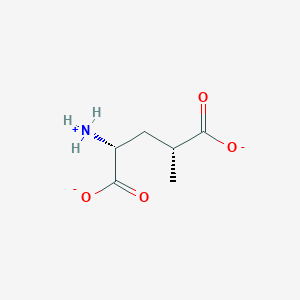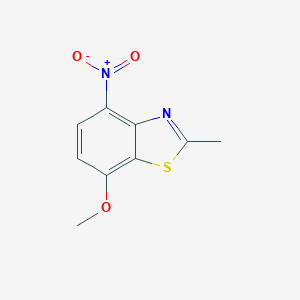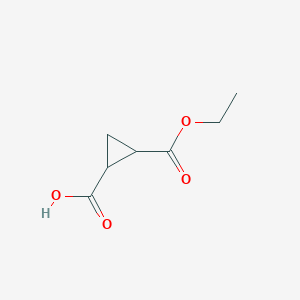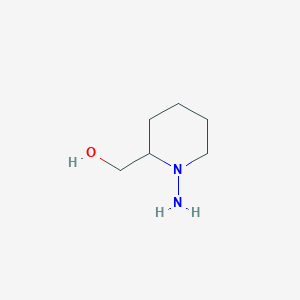
(1-Aminopiperidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Aminopiperidin-2-yl)methanol, also known as APIM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. APIM has been found to possess properties that make it a promising candidate for the development of drugs for various diseases.
作用機序
The mechanism of action of (1-Aminopiperidin-2-yl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. (1-Aminopiperidin-2-yl)methanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (1-Aminopiperidin-2-yl)methanol has also been found to activate the adenosine A1 receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
(1-Aminopiperidin-2-yl)methanol has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells. (1-Aminopiperidin-2-yl)methanol has also been found to have antiviral activity and to protect against oxidative stress. Additionally, (1-Aminopiperidin-2-yl)methanol has been shown to improve cognitive function and mood.
実験室実験の利点と制限
One advantage of using (1-Aminopiperidin-2-yl)methanol in lab experiments is its relatively low toxicity. (1-Aminopiperidin-2-yl)methanol has been found to have low acute toxicity in animal studies, which makes it a safer candidate for drug development. However, one limitation of using (1-Aminopiperidin-2-yl)methanol is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on (1-Aminopiperidin-2-yl)methanol. One area of interest is the development of (1-Aminopiperidin-2-yl)methanol-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is the potential use of (1-Aminopiperidin-2-yl)methanol in the treatment of viral infections, such as hepatitis C and herpes simplex virus. Additionally, further research is needed to fully understand the mechanism of action of (1-Aminopiperidin-2-yl)methanol and its potential therapeutic applications in neurodegenerative diseases and mood disorders.
合成法
(1-Aminopiperidin-2-yl)methanol can be synthesized through a multi-step process that involves the reaction of piperidine with formaldehyde, followed by reduction with sodium borohydride. The resulting product is (1-Aminopiperidin-2-yl)methanol, which can be purified through recrystallization.
科学的研究の応用
(1-Aminopiperidin-2-yl)methanol has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antitumor properties. (1-Aminopiperidin-2-yl)methanol has also been shown to have antiviral activity against hepatitis C virus and herpes simplex virus. Furthermore, (1-Aminopiperidin-2-yl)methanol has been investigated for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression.
特性
CAS番号 |
188053-40-9 |
|---|---|
製品名 |
(1-Aminopiperidin-2-yl)methanol |
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
(1-aminopiperidin-2-yl)methanol |
InChI |
InChI=1S/C6H14N2O/c7-8-4-2-1-3-6(8)5-9/h6,9H,1-5,7H2 |
InChIキー |
LCKROAOBTKHRIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CO)N |
正規SMILES |
C1CCN(C(C1)CO)N |
同義語 |
2-Piperidinemethanol,1-amino-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



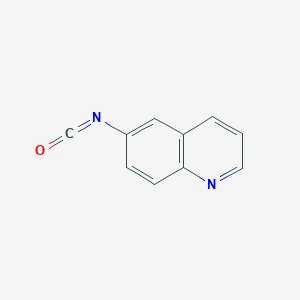
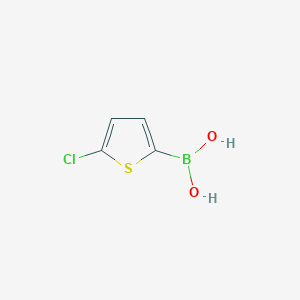
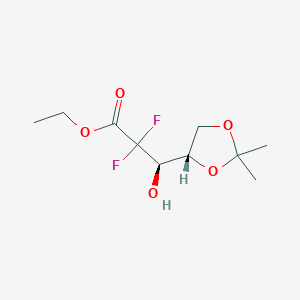
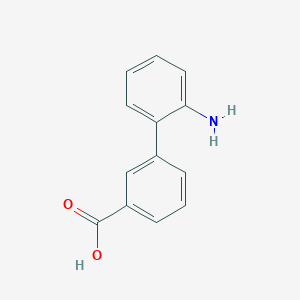
![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
